molecular formula C12H18FNO4S B2691206 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol CAS No. 1915478-94-2

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol

Cat. No.: B2691206
CAS No.: 1915478-94-2
M. Wt: 291.34
InChI Key: NIZGTVBFAFALMK-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is an organic compound that features a fluorobenzenesulfonamide group attached to a butanol backbone This compound is of interest due to its unique chemical structure, which combines a fluorinated aromatic ring with a sulfonamide group and a methoxy-substituted butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps:

    Formation of the Fluorobenzenesulfonamide Intermediate: This step involves the reaction of 3-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent, such as a halomethyl ether, to introduce the methoxybutanol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its sulfonamide group, which is known to exhibit biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition due to its sulfonamide moiety.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol largely depends on its application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.

    Molecular Targets: It may target specific enzymes or receptors in biological systems, leading to altered biochemical pathways.

    Pathways Involved: The compound can interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorobenzenesulfonamido)methyl]benzoic acid
  • Methyl 2-(3-fluorobenzenesulfonamido)benzoate
  • 3,5-Difluorobenzenesulfonamide

Comparison

Compared to these similar compounds, 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its methoxybutanol chain, which imparts different physical and chemical properties. This structural variation can lead to differences in solubility, reactivity, and biological activity, making it a distinct compound with specific applications.

Biological Activity

The compound 2-[(3-Fluorobenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

  • A fluorobenzenesulfonamide moiety that may enhance its interaction with biological targets.
  • A methoxybutanol group that contributes to its solubility and bioavailability.

The molecular formula is C12H16FNO4S, with a molecular weight of 303.32 g/mol. The presence of the sulfonamide group is significant as it often imparts antibacterial properties.

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates inhibitory effects against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. In vitro studies indicate a reduction in pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions.
  • Antitumor Properties : Some investigations have reported that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways. This suggests a potential role in cancer therapeutics.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound across different biological models:

Study TypeFindingsReference
In vitro antimicrobialSignificant inhibition of Gram-positive and Gram-negative bacteria at concentrations <50 µg/mL.
Anti-inflammatory modelDecreased levels of IL-6 and TNF-alpha in LPS-stimulated macrophages.
Cancer cell linesInduced apoptosis in breast cancer cell lines with IC50 values around 20 µM.

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated the effectiveness of sulfonamide derivatives in overcoming resistance mechanisms in Staphylococcus aureus, suggesting similar potential for the target compound.
  • Clinical Trials for Inflammatory Diseases : Trials involving sulfonamide-based drugs have shown promise in managing conditions like rheumatoid arthritis, indicating a possible therapeutic pathway for this compound.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest:

  • Low acute toxicity based on animal models.
  • No significant genotoxicity observed in standard assays.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-12(15,6-7-18-2)9-14-19(16,17)11-5-3-4-10(13)8-11/h3-5,8,14-15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZGTVBFAFALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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